molecular formula C7H8N4O3 B3350354 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- CAS No. 27038-81-9

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-

Cat. No.: B3350354
CAS No.: 27038-81-9
M. Wt: 196.16 g/mol
InChI Key: MWXFBYOMAQPKEK-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is a xanthine-derived compound characterized by a purine core substituted with hydroxylmethyl at position 8 and a methyl group at position 3. The hydroxymethyl (–CH₂OH) group at position 8 introduces polarity, enhancing aqueous solubility compared to non-polar substituents like alkyl or aromatic groups . This structural feature may also facilitate hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-11-5-4(6(13)10-7(11)14)8-3(2-12)9-5/h12H,2H2,1H3,(H,8,9)(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFBYOMAQPKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296070
Record name MLS002703974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27038-81-9
Record name MLS002703974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002703974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- typically involves the reaction of appropriate purine derivatives with formaldehyde and methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- serves as a building block in the synthesis of more complex purine derivatives. Its reactivity allows chemists to explore various chemical transformations that can lead to new compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential roles in biochemical pathways. Studies focus on its interactions with enzymes and other biomolecules, which may reveal insights into metabolic processes and enzyme regulation.

Medicine

The compound is being explored for its therapeutic potential , particularly in antiviral and anticancer applications. Research indicates that it may exhibit inhibitory effects on certain enzymes that are critical for viral replication or cancer cell proliferation.

Industry

In industrial applications, 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new drugs and agricultural products.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of purine derivatives including 1H-Purine-2,6-dione derivatives against various viruses. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced activity against viral replication compared to their methyl-substituted counterparts.

Case Study 2: Anticancer Properties

Research into the anticancer effects of this compound demonstrated its ability to inhibit specific cancer cell lines. The mechanism was linked to the compound's interaction with DNA polymerases involved in cell division.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3,7/3,9-dihydro-1H-purine-2,6-diones, where substitutions at positions 1, 3, and 8 modulate biological activity and physicochemical properties. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Analysis

Compound Name Position 8 Substituent Position 3 Substituent Key Features Reference
Target Compound Hydroxymethyl Methyl Polar group enhances solubility; potential for hydrogen bonding.
8-Mercapto-3-ethyl derivatives Mercapto (–SH) Ethyl Thiol group increases lipophilicity; prone to oxidation/disulfide formation.
8-Phenyl-3-propyl () Phenyl Propyl Aromatic group reduces solubility; may enhance receptor binding via π-π interactions.
Linagliptin () Piperidinyl Methyl + quinazolinyl DPP-4 inhibitor; bulky substituents improve target selectivity.
Istradefylline () Styryl (dimethoxyphenyl) Diethyl Adenosine A2A antagonist; extended conjugation enhances CNS penetration.
8-(Ethylthio)xanthine () Ethylthio (–S–C₂H₅) None Thioether increases metabolic stability but reduces polarity.
Adentri () Tricyclic oxatricyclo Dipropyl Complex substituent improves pharmacokinetics; used in cardiovascular diseases.

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound likely confers higher aqueous solubility (logP ~ -2.03 predicted) compared to lipophilic analogs like 8-phenyl (logP ~ 2.5–3.0) or 8-ethylthio derivatives .
  • Molecular Weight : At ~210 g/mol, the target compound is smaller than linagliptin (472.54 g/mol) and Adentri (344.41 g/mol), suggesting better bioavailability .

Biological Activity

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is a purine derivative notable for its biological activity and potential therapeutic applications. This compound features a hydroxymethyl group and a methyl group attached to the purine ring, which are crucial for its interaction with biological targets.

  • IUPAC Name: 8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dione
  • Molecular Formula: C7H8N4O3
  • CAS Number: 27038-81-9
  • Molecular Weight: 180.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of purine derivatives with formaldehyde and methylating agents under controlled conditions. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, often using acid or base catalysts to enhance yields .

The biological activity of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is primarily attributed to its interaction with enzymes and receptors in various biochemical pathways. The presence of hydroxymethyl and methyl groups enhances its binding affinity and specificity towards molecular targets. This compound may exhibit both inhibitory and activating effects on specific pathways, contributing to its potential therapeutic properties .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes.
  • Anticancer Properties: It has been investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

  • Antiviral Studies:
    • A study demonstrated that 1H-Purine-2,6-dione derivatives exhibited significant antiviral activity against various viral strains. The mechanism involved inhibition of viral polymerases, leading to reduced viral load in infected cells .
  • Cancer Research:
    • In vitro studies showed that the compound could induce apoptosis in several cancer cell lines. The activation of caspase pathways was noted as a key mechanism in this process .
  • Inflammation Models:
    • Animal models indicated that administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-. Its dual functional groups (hydroxymethyl and methyl) contribute to distinct chemical reactivity and biological activity compared to other purine derivatives.

Compound NameIUPAC NameBiological Activity
1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dioneAntiviral, Anticancer
1H-Purine-2,6-dione,3,9-dihydro-8-methyl8-methyl-7H-purine-2,6-dioneLimited antiviral activity
1H-Purine-2,6-dione,3,9-dihydro-9-methyl9-methyl-7H-purine-2,6-dioneModerate anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-
Reactant of Route 2
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1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-

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